Cas no 423151-69-3 (3-(1-Oxo-2-phenylethyl)benzoic acid)

3-(1-Oxo-2-phenylethyl)benzoic acid structure
423151-69-3 structure
Product Name:3-(1-Oxo-2-phenylethyl)benzoic acid
CAS No:423151-69-3
MF:C15H12O3
MW:240.253984451294
MDL:MFCD01003946
CID:1072895
PubChem ID:4339188
Update Time:2025-04-20

3-(1-Oxo-2-phenylethyl)benzoic acid Chemical and Physical Properties

Names and Identifiers

    • 3-(1-Oxo-2-phenylethyl)benzoic acid
    • AC1N86YQ
    • CBMicro_035192
    • CTK4I6024
    • MolPort-002-316-932
    • Oprea1_505009
    • CHEMBL1325983
    • BIM-0035157.P001
    • SMR000104562
    • HMS3310A03
    • DTXSID60402081
    • 423151-69-3
    • SR-01000221823
    • 3-carboxydeoxybenzoin
    • 3-(2-phenylethanoyl)benzoic acid
    • AKOS016022797
    • HMS2164L24
    • SR-01000221823-1
    • BDBM59753
    • 3-(2-phenylacetyl)benzoic acid
    • cid_4339188
    • 3-(1-OXO-2-PHENYLETHYL)BENZOICACID
    • MFCD01003946
    • MLS000108609
    • MDL: MFCD01003946
    • Inchi: 1S/C15H12O3/c16-14(9-11-5-2-1-3-6-11)12-7-4-8-13(10-12)15(17)18/h1-8,10H,9H2,(H,17,18)
    • InChI Key: AQVBEISJPKPDAH-UHFFFAOYSA-N
    • SMILES: O=C(C1C=CC=C(C(=O)O)C=1)CC1C=CC=CC=1

Computed Properties

  • Exact Mass: 240.078644241g/mol
  • Monoisotopic Mass: 240.078644241g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 4
  • Complexity: 305
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.7
  • Topological Polar Surface Area: 54.4Ų

3-(1-Oxo-2-phenylethyl)benzoic acid Pricemore >>

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